
5,6,7,8,3',4',5'-Heptamethoxyflavone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: HEPATAMETHOXYFLAVONE can be synthesized through several methods. One common approach involves the extraction from citrus peels using ethanol and hexane fractionation . Another method includes the use of hot water extraction, solvent extraction, and alkaline extraction . Advanced methods such as ultrasound-assisted extraction, supercritical fluid extraction, microwave-assisted extraction, and enzyme-assisted extraction have also been employed .
Industrial Production Methods: The industrial production of HEPATAMETHOXYFLAVONE typically involves the rapid preparation from citrus chachiensis hortorum, which is known for its high separation efficiency and minimal toxic solvent consumption .
Chemical Reactions Analysis
Types of Reactions: HEPATAMETHOXYFLAVONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that 5,6,7,8,3',4',5'-Heptamethoxyflavone exhibits strong antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and aging . In vitro studies have demonstrated its ability to protect cells from oxidative stress by enhancing the activity of antioxidant enzymes .
Anti-Inflammatory Effects
The compound has been reported to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cell lines . This anti-inflammatory effect is particularly relevant in conditions such as neuroinflammation and other chronic inflammatory diseases. For instance, it inhibited microglial activation in the hippocampus following ischemic injury, suggesting neuroprotective properties .
Anticancer Activity
This compound has shown promising results in cancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, in nasopharyngeal carcinoma (NPC) models, it was found to induce apoptosis and inhibit tumor growth by modulating signaling pathways such as AMPK and mTOR .
Effects on Obesity
In animal studies involving obese mice fed a high-fat diet, supplementation with this compound resulted in improvements in metabolic parameters such as reduced serum glucose levels and decreased liver fat accumulation . These findings suggest its potential as a therapeutic agent for obesity-related metabolic disorders.
Insecticidal Properties
Research has also explored the insecticidal activity of this compound against various pests. It demonstrated toxicity against Rhizopertha dominica, indicating its potential use as a natural pesticide . This application could be beneficial in agricultural practices where chemical pesticides are being phased out due to environmental concerns.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
HEPATAMETHOXYFLAVONE exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It suppresses the expression of matrix metalloproteinases and inhibits the phosphorylation of mitogen-activated protein kinases.
Antidepressant: It upregulates brain-derived neurotrophic factor in the hippocampus via the extracellular signal-regulated kinase1/2 pathway.
Neuroprotective: It ameliorates neurochemical changes in the brain by regulating neurogenesis and neuroplasticity.
Comparison with Similar Compounds
HEPATAMETHOXYFLAVONE is unique among polymethoxyflavones due to its seven methoxy groups. Similar compounds include:
Biological Activity
5,6,7,8,3',4',5'-Heptamethoxyflavone (HMF) is a polymethoxyflavone predominantly found in citrus peels. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of HMF based on various studies and findings.
Chemical Structure and Properties
HMF is characterized by its unique chemical structure, which includes seven methoxy groups attached to the flavone backbone. This configuration is believed to enhance its bioactivity compared to other flavonoids.
1. Anticancer Effects
HMF has demonstrated promising anticancer properties in several studies:
- Inhibition of Tumor Growth : Research indicates that HMF exhibits significant growth inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of triple-negative breast cancer (TNBC) cells by suppressing the MAPK and Akt signaling pathways. In vitro studies reported a reduction in cell viability by approximately 50% after 72 hours of treatment at concentrations of 100 µM .
- Chemopreventive Activity : HMF has been evaluated for its chemopreventive potential against skin tumors in mice. It was found to significantly inhibit tumor initiation induced by nitric oxide donors, suggesting its role as a potential chemopreventive agent .
- Mechanistic Insights : Studies have highlighted that HMF's anticancer effects may be attributed to its ability to modulate various cellular pathways involved in apoptosis and cell cycle regulation. For example, HMF was shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation .
2. Neuroprotective Effects
HMF exhibits neuroprotective properties that may aid in the treatment of neurodegenerative diseases:
- Protection Against Oxidative Stress : Research indicates that HMF can protect neuronal cells from oxidative stress-induced damage. It enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .
- Anti-inflammatory Activity : HMF has been shown to reduce neuroinflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action may help mitigate neurodegenerative processes associated with diseases like Alzheimer's .
3. Metabolic Effects
Recent studies have explored the metabolic effects of HMF:
- Improvement in Metabolic Parameters : In animal models subjected to high-fat diets, supplementation with HMF led to improved metabolic profiles, including reduced serum glucose and insulin resistance levels. These findings suggest that HMF may have potential applications in managing obesity-related metabolic disorders .
Data Summary
The following table summarizes key findings related to the biological activities of HMF:
Case Studies
- Cancer Study : A study involving TNBC cell lines demonstrated that treatment with HMF resulted in significant apoptosis and cell cycle arrest. The study utilized both MTT assays and flow cytometry to confirm these effects over various time points .
- Neuroprotection Study : In a chronic unpredictable mild stress model in mice, HMF administration led to improvements in depressive-like behaviors and enhanced hippocampal neurochemical profiles. The study highlighted the importance of ERK activation mediated by BDNF as a mechanism for these effects .
Properties
IUPAC Name |
5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-14-8-11(9-15(25-2)17(14)26-3)13-10-12(23)16-18(27-4)20(28-5)22(30-7)21(29-6)19(16)31-13/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELIRBOLQZEAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219909 | |
Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-36-2 | |
Record name | 5′-Methoxynobiletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67580 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8,3',4',5'-HEPTAMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE42EJY6FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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